molecular formula C10H12S3 B14377149 2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane CAS No. 89863-97-8

2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane

Cat. No.: B14377149
CAS No.: 89863-97-8
M. Wt: 228.4 g/mol
InChI Key: RYMSUKLVVISSSJ-UHFFFAOYSA-N
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Description

2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane is a heterocyclic compound that features a thiophene ring and a dithiane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane typically involves the condensation of thiophene-2-carbaldehyde with 1,3-dithiane under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or hydrochloric acid. The reaction mixture is refluxed in a suitable solvent like toluene or ethanol until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the dithiane moiety to a thiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products

Scientific Research Applications

2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Thiophen-2-yl)ethylidene]propanedinitrile
  • N,N’-Bis[1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine
  • 1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)

Uniqueness

2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane is unique due to its combination of a thiophene ring and a dithiane moiety. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions further enhances its versatility .

Properties

CAS No.

89863-97-8

Molecular Formula

C10H12S3

Molecular Weight

228.4 g/mol

IUPAC Name

2-(1-thiophen-2-ylethylidene)-1,3-dithiane

InChI

InChI=1S/C10H12S3/c1-8(9-4-2-5-11-9)10-12-6-3-7-13-10/h2,4-5H,3,6-7H2,1H3

InChI Key

RYMSUKLVVISSSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1SCCCS1)C2=CC=CS2

Origin of Product

United States

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